molecular formula C9H6O4 B2561502 3-Benzofurancarboxylic acid, 5-hydroxy- CAS No. 29735-85-1

3-Benzofurancarboxylic acid, 5-hydroxy-

Cat. No. B2561502
CAS RN: 29735-85-1
M. Wt: 178.143
InChI Key: GWWDURABERRAPL-UHFFFAOYSA-N
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Description

3-Benzofurancarboxylic acid, 5-hydroxy- belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring . It contains a total of 33 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 2 ketones (aromatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of 3-Benzofurancarboxylic acid, 5-hydroxy- and its derivatives has been reported in several studies . For instance, halogen derivatives of selected 3-benzofurancarboxylic acids were prepared using 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid as the starting material .


Molecular Structure Analysis

The molecular structure of 3-Benzofurancarboxylic acid, 5-hydroxy- is characterized by a benzofuran ring and a carboxylic acid group . The C10, O15, Cl1 atoms are almost coplanar with the benzofuran fragment .


Chemical Reactions Analysis

Several chemical reactions involving 3-Benzofurancarboxylic acid, 5-hydroxy- and its derivatives have been reported. For example, halogen derivatives of selected 3-benzofurancarboxylic acids were prepared using 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid as the starting material .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Benzofuran derivatives, including 5-hydroxy-1-benzofuran-3-carboxylic acid, have been studied for their antimicrobial properties. Research indicates that these compounds can be effective against a range of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL . Additionally, certain derivatives have shown antifungal activity against strains such as Candida albicans and Candida parapsilosis, with MICs around 100 μg/mL .

Anti-Tumor Activities

Studies have demonstrated that benzofuran compounds possess significant anti-tumor activities. For instance, some substituted benzofurans have shown dramatic anticancer effects, with inhibition rates of 56.84% and 60.89% respectively in leukemia cell lines . This suggests potential applications in developing target therapies with minimal side effects.

Synthesis of Complex Benzofuran Compounds

Innovative methods for constructing benzofuran rings have been discovered, such as a unique free radical cyclization cascade. This method is particularly useful for synthesizing complex polycyclic benzofuran compounds, which are challenging to prepare otherwise .

Development of Anticancer Agents

Benzofuran derivatives have been utilized as scaffolds for developing novel anticancer agents. For example, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds synthesized via microwave-assisted synthesis have been evaluated for their anticancer activity against human ovarian cancer cell lines .

Photosensitizing Agents for Skin Treatment

Derivatives of benzofuran, such as furocoumarins, are used as photosensitizing substances in treating skin diseases like psoriasis and vitiligo. The formylation of 5-hydroxybenzofuran-3-carboxylic acid derivatives has led to the synthesis of furo[3,2-f]coumarin-1-carboxylic acids, which are significant in this medical application .

Natural Drug Lead Compounds

Benzofuran compounds are considered potential natural drug lead compounds due to their widespread biological activities. They are found in higher plants and have been the source of some drugs and clinical drug candidates. The diverse pharmacological activities of benzofuran derivatives make them a focus of attention for drug development .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling 3-Benzofurancarboxylic acid, 5-hydroxy-. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Benzofuran and its derivatives, including 3-Benzofurancarboxylic acid, 5-hydroxy-, have attracted considerable attention due to their wide range of biological and pharmacological applications. They are seen as a promising area for future research, particularly in the development of new antimicrobial agents .

properties

IUPAC Name

5-hydroxy-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWDURABERRAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzofurancarboxylic acid, 5-hydroxy-

CAS RN

29735-85-1
Record name 5-hydroxy-1-benzofuran-3-carboxylic acid
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